N-(2,4-dimethylphenyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide
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Overview
Description
N-(2,4-dimethylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenyl group, an imidazo[2,1-b][1,3]thiazole ring, and an acetamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions, often using a base such as potassium carbonate in a polar solvent like dimethylformamide.
Introduction of the Phenyl Groups: The phenyl groups are introduced through electrophilic aromatic substitution reactions, using reagents like bromobenzene and a catalyst such as palladium on carbon.
Acetamide Formation: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-2-[6-(4-hydroxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
- N-(2,4-dimethylphenyl)-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
- N-(2,4-dimethylphenyl)-2-[6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Uniqueness
N-(2,4-dimethylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H21N3O2S |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |
InChI |
InChI=1S/C22H21N3O2S/c1-14-4-9-19(15(2)10-14)23-21(26)11-17-13-28-22-24-20(12-25(17)22)16-5-7-18(27-3)8-6-16/h4-10,12-13H,11H2,1-3H3,(H,23,26) |
InChI Key |
KLNOBEMJYOOEGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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